REACTION_CXSMILES
|
[N:1]1C=CC=CC=1.Br[CH2:8][C:9](=O)[C:10]([O:12][CH2:13][CH3:14])=[O:11].[NH2:16][C:17]1[CH:24]=[C:23]([Br:25])[C:22]([F:26])=[CH:21][C:18]=1[CH:19]=O.N1CCCC1>CCO>[NH2:1][C:8]1[C:9]([C:10]([O:12][CH2:13][CH3:14])=[O:11])=[N:16][C:17]2[C:18]([CH:19]=1)=[CH:21][C:22]([F:26])=[C:23]([Br:25])[CH:24]=2
|
Name
|
|
Quantity
|
310.6 mg
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
752.1 mg
|
Type
|
reactant
|
Smiles
|
BrCC(C(=O)OCC)=O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
796.1 mg
|
Type
|
reactant
|
Smiles
|
NC1=C(C=O)C=C(C(=C1)Br)F
|
Name
|
|
Quantity
|
690.6 mg
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
640.1 mg
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated at 85° C. for 5 h
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
After heating for an additional 3 h
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CONCENTRATION
|
Details
|
was then concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography on silica gel (0-100% EtOAc in hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC2=CC(=C(C=C2C1)F)Br)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 882.5 mg | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 77.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |